1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
Description
This compound is a pyrrolidine-based ethanone derivative featuring a dimethylamino-substituted pyridazine ring linked via an oxygen atom at the 3-position of pyrrolidine. The ethanone moiety is substituted with an m-tolyl (3-methylphenyl) group. The dimethylamino group enhances solubility, while the m-tolyl group contributes to lipophilicity and aromatic interactions .
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-5-4-6-15(11-14)12-19(24)23-10-9-16(13-23)25-18-8-7-17(20-21-18)22(2)3/h4-8,11,16H,9-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPJINDSYRKODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinyl intermediate: This step involves the reaction of a suitable pyridazine derivative with dimethylamine under controlled conditions.
Attachment of the pyrrolidine ring: The pyridazinyl intermediate is then reacted with a pyrrolidine derivative to form the pyrrolidinyl-pyridazinyl compound.
Introduction of the ethanone moiety: The final step involves the reaction of the pyrrolidinyl-pyridazinyl compound with a tolyl ethanone derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the ethanone moiety to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazinyl or pyrrolidinyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical compound, particularly in drug design and development.
Industry: Utilized in the production of advanced materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Analysis of Substituent Effects
- Pyridazine vs. This may improve target binding in enzymatic pockets .
Aryl Substituents :
- m-Tolyl (target compound): The methyl group on the phenyl ring enhances lipophilicity without extreme steric bulk, balancing solubility and membrane permeability.
- Thiophene (): Sulfur atoms facilitate π-π interactions and may improve CNS penetration .
- 4-Fluorophenyl (): Fluorine’s electronegativity can strengthen binding via dipole interactions and reduce metabolic degradation .
- Amino Groups: Dimethylamino (target compound): Improves solubility via protonation at physiological pH and may participate in cation-π interactions . Methyl/Chloro (): These substituents reduce polarity, favoring hydrophobic binding pockets but limiting solubility .
Physicochemical and Bioactivity Insights
- Solubility: Dimethylamino and fluorophenyl substituents increase aqueous solubility compared to chloro or trifluoromethyl groups .
- Metabolic Stability : Thiophene and fluorophenyl groups may reduce cytochrome P450-mediated oxidation, extending half-life .
- Target Selectivity : The m-tolyl group’s steric profile could confer selectivity for aromatic-binding domains in kinases or GPCRs .
Biological Activity
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound that has garnered attention due to its potential pharmacological properties. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Structural Characteristics
The compound features several key structural components:
- Pyridazine Ring : Known for its ability to interact with various biological targets.
- Pyrrolidine Moiety : Contributes to the compound's pharmacological profile.
- Ethanone Group : Enhances the reactivity and potential biological interactions of the molecule.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyridazine ring is particularly notable for its ability to modulate enzyme activity, which can lead to therapeutic effects in various conditions. Preliminary studies suggest that this compound may act as a phosphodiesterase inhibitor , which is significant in the treatment of respiratory diseases and other inflammatory conditions due to its role in regulating cyclic nucleotide levels in cells.
Biological Activity Overview
The biological activities associated with this compound include:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Inhibition of Cancer Cell Growth :
- Pharmacological Applications :
-
Neuroprotection Studies :
- Investigations into pyrrolidine-based compounds have shown promise in protecting neuronal cells from apoptosis, indicating a potential therapeutic role in neurodegenerative diseases.
Q & A
Q. What are the key synthetic methodologies for 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, and how are reaction conditions optimized?
The synthesis involves multi-step pathways, typically starting with functionalization of the pyrrolidine ring followed by coupling with substituted pyridazine and m-tolyl groups. Critical steps include:
- Pyrrolidine Functionalization : Alkylation or nucleophilic substitution to introduce the pyridazin-3-yloxy group under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Ketone Formation : Coupling via nucleophilic acyl substitution or Suzuki-Miyaura reactions to attach the m-tolyl group .
- Optimization : Temperature control (±5°C), solvent polarity adjustments (e.g., THF vs. acetonitrile), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-couplings) are critical for yield (>70%) and purity (>95%) .
- Analytical Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while HPLC monitors purity .
Q. How is the compound’s structural integrity validated in academic research?
Key techniques include:
- Spectroscopic Analysis : ¹H NMR (δ 2.8–3.2 ppm for pyrrolidine protons; δ 6.5–7.2 ppm for aromatic groups) and ¹³C NMR (carbonyl peak ~205 ppm) .
- X-ray Crystallography : Resolves stereochemistry (e.g., pyrrolidine ring conformation) and hydrogen bonding patterns .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening includes:
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀) against kinases or proteases (e.g., ATP-binding site competition) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) using HEK293 cells .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selectivity windows .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Structural Isomerism : Pyridazine vs. pyrazine regioisomers (e.g., dimethylamino positioning alters binding affinity) .
- Metabolic Instability : Hepatic microsome assays (human/rat) identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Experimental Design : Use orthogonal assays (e.g., SPR vs. ITC for binding kinetics) and standardized protocols (e.g., NIH guidelines for IC₅₀ determination) .
Q. What strategies optimize yield and purity in large-scale synthesis?
Advanced approaches include:
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., epimerization) and improve scalability .
- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) enhance cross-coupling efficiency and recyclability .
- Crystallization Control : Polymorph screening (via solvent/antisolvent methods) ensures consistent crystal form for reproducibility .
Q. How do computational methods aid in predicting metabolic pathways?
- In Silico Tools : Schrödinger’s Metabolizer or ADMET Predictor® simulate Phase I/II metabolism (e.g., N-demethylation of dimethylamino group) .
- Docking Studies : AutoDock Vina predicts interactions with CYP3A4/2D6 isoforms .
- Validation : Correlate computational results with in vitro LC-MS/MS metabolite profiling .
Q. What are the implications of stereochemical variations on bioactivity?
The pyrrolidine ring’s 3D conformation (e.g., R vs. S configuration) significantly impacts:
- Target Binding : Molecular dynamics (MD) simulations show enantiomers exhibit 10–100x differences in binding free energy .
- Pharmacokinetics : Chiral HPLC separates enantiomers; pharmacokinetic studies (e.g., rat plasma AUC) reveal divergent half-lives .
Q. How can researchers address solubility challenges in in vivo studies?
- Formulation Strategies : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Prodrug Design : Introduce phosphate esters or amides to enhance aqueous solubility (>5 mg/mL) .
Data Contradiction Analysis
Q. Example Table: Structural Modifications vs. Bioactivity
| Modification Site | Activity Change (IC₅₀) | Proposed Mechanism | Evidence Source |
|---|---|---|---|
| Pyridazine → Pyrazine | 10x ↓ potency | Altered H-bonding with ATP | |
| m-Tolyl → p-Tolyl | 2x ↑ selectivity | Enhanced hydrophobic packing | |
| Dimethylamino → Cyano | Loss of activity | Disrupted charge interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
